9-Bromo-1-nonanol

Description

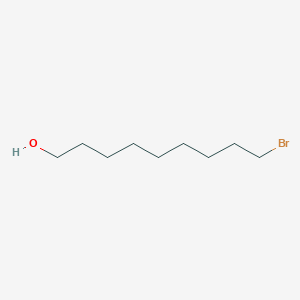

9-Bromo-1-nonanol (CAS 55362-80-6) is a brominated primary alcohol with the molecular formula C₉H₁₉BrO and a molecular weight of 223.15 g/mol . Structurally, it features a hydroxyl group at the terminal carbon (C1) and a bromine atom at the ninth carbon (C9), making it a versatile intermediate in organic synthesis. Key physical properties include:

- Melting Point: 30–35°C

- Boiling Point: 125–126°C at 2 Torr

- Density: ~1.2 g/cm³

- Solubility: Soluble in dichloromethane, ethyl acetate, and hexane .

It is widely used in polymer chemistry (e.g., liquid crystal elastomers) , pharmaceuticals, and agrochemicals due to its dual functional groups (hydroxyl and bromide), which enable diverse reactivity. Safety data highlight its stability under recommended storage conditions (room temperature, dry, sealed) but caution against exposure to strong oxidizing agents .

Propriétés

IUPAC Name |

9-bromononan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BrO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJDOLXCPFASNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069016 | |

| Record name | 1-Nonanol, 9-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55362-80-6 | |

| Record name | 9-Bromononanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55362-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonanol, 9-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055362806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nonanol, 9-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonanol, 9-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nonanol, 9-bromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction proceeds via acid-catalyzed nucleophilic substitution, where one hydroxyl group of 1,9-nonanediol is replaced by bromine. Key parameters include:

| Parameter | Value/Detail |

|---|---|

| Reactants | 1,9-Nonanediol (40 g, 0.25 mol), 40% HBr (60.68 g, 0.3 mol) |

| Solvent | Anhydrous toluene (350 mL) |

| Temperature | Reflux (~110°C) |

| Reaction Time | 7.5 hours |

| Workup | Quenching with saturated NaHCO₃, extraction, washing with brine, drying (MgSO₄) |

| Purification | Column chromatography |

| Yield | 95% (52.7 g product) |

The excess HBr ensures complete conversion of the diol to the mono-brominated product. The use of toluene as a solvent facilitates azeotropic removal of water, driving the reaction to completion.

Advantages and Limitations

-

Advantages : High yield, straightforward purification, and compatibility with large-scale synthesis.

-

Limitations : Requires careful control of stoichiometry to avoid di-bromination. Column chromatography, while effective, may pose challenges in industrial settings due to cost and time constraints.

Alternative Synthetic Approaches

Bromination of 1-Nonanol

A less-documented route involves the direct bromination of 1-nonanol, though specifics are sparse in available literature. As described in a supplier publication, this method purportedly uses bromine in an organic solvent to introduce bromine at the terminal (9th) carbon. However, the feasibility of this approach is questionable due to:

-

The lack of a leaving group at the 9th position in 1-nonanol, making direct bromination mechanistically implausible.

-

Potential side reactions, such as oxidation of the alcohol or formation of alkyl bromides at the 1st position.

Comparative Analysis of Methods

Efficiency and Practicality

The HBr-mediated method remains superior due to its:

-

High atom economy : Minimal waste generation compared to multi-step routes.

-

Scalability : Demonstrated production of 52.7 g per batch in patent examples.

-

Reproducibility : Consistent yields (>95%) across trials.

In contrast, alternative methods suffer from unclear mechanisms, lower yields, or additional purification steps.

Analyse Des Réactions Chimiques

Types of Reactions

9-Bromo-1-nonanol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to form nonane using reducing agents such as lithium aluminum hydride (LiAlH4)

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution at room temperature.

Oxidation: Potassium permanganate (KMnO4) in acidic medium at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures

Major Products

Substitution: Formation of 1-nonanol derivatives.

Oxidation: Formation of 9-bromononanoic acid.

Reduction: Formation of nonane

Applications De Recherche Scientifique

Organic Synthesis

9-Bromo-1-nonanol is primarily used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it a versatile building block.

- Reactions :

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as hydroxide (OH⁻) or amines (NH₂⁻), leading to the formation of alcohols or amines.

- Addition Reactions : It can undergo addition reactions due to the presence of the hydroxyl group, allowing for further functionalization.

| Reaction Type | Example Products |

|---|---|

| Nucleophilic Substitution | 9-Hydroxy-1-nonanol |

| Addition Reactions | Various derivatives |

Pharmaceutical Industry

In pharmaceuticals, this compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). Notably, it is involved in the production of bioactive compounds that exhibit therapeutic properties.

- Case Study: Synthesis of Fulvestrant

- Fulvestrant is a drug used in the treatment of hormone receptor-positive breast cancer. The synthesis involves using this compound as a key precursor in catalyst-controlled reactions that form essential carbon-carbon bonds. This method allows for high stereochemical control and mild reaction conditions, which are critical for pharmaceutical efficacy .

Agrochemical Production

The compound is also utilized in the agrochemical sector for synthesizing pesticides and herbicides. Its ability to modify biological pathways makes it suitable for developing compounds that can enhance crop protection.

Dyestuff Manufacturing

This compound finds application in the production of dyes and pigments. Its reactive nature allows for the incorporation of various chromophores into dye structures.

Mécanisme D'action

The mechanism of action of 9-Bromo-1-nonanol involves its reactivity due to the presence of both the bromine atom and the hydroxyl group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the hydroxyl group can participate in oxidation and reduction reactions. These functional groups enable the compound to act as an intermediate in various chemical transformations, targeting specific molecular pathways depending on the reaction conditions .

Comparaison Avec Des Composés Similaires

9-Bromo-1-nonanol vs. 6-Chloro-1-hexanol

- Structure: this compound: C9 chain with -OH (C1) and -Br (C9). 6-Chloro-1-hexanol: C6 chain with -OH (C1) and -Cl (C6).

- Reactivity: Both undergo nucleophilic substitution (Br/Cl) and esterification (-OH). The longer alkyl chain in this compound enhances hydrophobicity, influencing polymer flexibility .

- Applications: this compound is used in liquid crystal elastomers (LCEs) to improve orientational mobility . 6-Chloro-1-hexanol is employed in thermally conductive biphenyl-type copolyesters, achieving λ values up to 0.38 W/(m·K) .

This compound vs. 9-Bromo-1-nonene

- Structure: this compound: Terminal -OH and C9-Br. 9-Bromo-1-nonene (CAS 89359-54-6): Terminal alkene (C1) and C9-Br .

- Reactivity: The hydroxyl group in this compound supports etherification (e.g., Williamson synthesis) . 9-Bromo-1-nonene’s alkene enables olefin metathesis or hydrohalogenation.

- Applications: this compound is critical in xLCEs for biomedical devices . 9-Bromo-1-nonene serves as a precursor in agrochemicals and dyestuffs .

Physical and Thermal Properties

Nucleophilic Substitution

- This compound: Bromine at C9 undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols) to form C9-functionalized nonanol derivatives .

- 6-Chloro-1-hexanol: Shorter chain limits steric hindrance, favoring faster substitution but reduced thermal stability in polymers .

Esterification and Etherification

- This compound’s hydroxyl group reacts with acyl chlorides or aldehydes (e.g., 4-hydroxybenzaldehyde) to form ethers or esters, critical in LCE synthesis .

- In contrast, 10-bromodecanoic acid (CAS 17689-98-6) undergoes esterification to produce surfactants or lipid analogs .

Activité Biologique

9-Bromo-1-nonanol (CAS Number: 55362-80-6) is a brominated alcohol that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. Its structure, characterized by a hydroxyl group and a bromine atom, positions it as a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthetic applications, and relevant case studies.

- Molecular Formula : C₉H₁₉BrO

- Linear Formula : Br(CH₂)₉OH

- Molecular Weight : 215.16 g/mol

This compound acts primarily as an intermediate in organic synthesis. Its biological activity is influenced by its ability to participate in various chemical reactions, particularly in the formation of more complex molecules. The compound's bromine atom can engage in nucleophilic substitution reactions, while the hydroxyl group allows for hydrogen bonding and solubility in polar solvents.

Case Studies and Research Findings

-

Synthesis of Derivatives :

- A study synthesized 9-bromo-1-(methoxymethyl)nonane from this compound with a yield of 90% using DMAP as a catalyst. The resulting compound was further evaluated for its reactivity and potential applications .

- Another research focused on the polymerization of 9-bromononacrylate derived from this compound, indicating its utility in producing polymeric materials with specific properties .

-

Antimicrobial Activity :

- While direct studies on this compound are scarce, related brominated compounds have shown significant antimicrobial activity against strains like Staphylococcus aureus and Enterococcus faecalis. These findings suggest that this compound may possess similar properties due to its structural characteristics .

Synthetic Applications

This compound serves as an essential building block in organic synthesis:

- Pharmaceuticals : It is used in synthesizing active pharmaceutical ingredients (APIs), including intermediates for drugs targeting various diseases.

- Agrochemicals : The compound is employed in the development of pesticides and herbicides, enhancing agricultural productivity.

- Dyes and Pigments : It finds application in the dye industry due to its reactivity and ability to form stable compounds.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group with bromine | Potential antimicrobial properties |

| 9-Bromo-2-methyl-2-nonene | Methyl group at the second carbon | Used in organic synthesis |

| 1-Bromo-8-nonene | Bromine at the first carbon | Intermediate in various chemical reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.